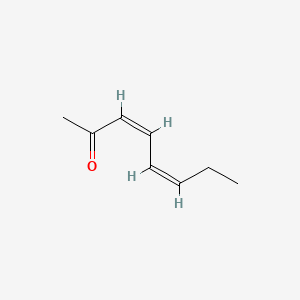
(Z,Z)-octa-3,5-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Octadien-2-one,(3Z,5Z)-(9ci) is an organic compound with the molecular formula C8H12O It is characterized by the presence of two conjugated double bonds and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Octadien-2-one,(3Z,5Z)-(9ci) typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1,3-butadiene and acetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the conjugated diene system.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3,5-Octadien-2-one,(3Z,5Z)-(9ci) may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Octadien-2-one,(3Z,5Z)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3,5-octadien-2-ol.
Substitution: The compound can participate in substitution reactions, where the double bonds or the ketone group are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: 3,5-octadien-2-ol.
Substitution: Products with new functional groups replacing the original ones.
Scientific Research Applications
3,5-Octadien-2-one,(3Z,5Z)-(9ci) has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of polymers and other advanced materials.
Biological Studies: Researchers study its potential biological activities and interactions with various biomolecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 3,5-Octadien-2-one,(3Z,5Z)-(9ci) involves its interaction with molecular targets through its conjugated diene system and ketone group. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3,5-Octadien-2-one,(3E,5E): A similar compound with different double bond configurations.
3,5-Octadien-2-ol: The reduced form of 3,5-Octadien-2-one,(3Z,5Z)-(9ci).
3,5-Octadien-2-one,(3Z,5E): Another isomer with a different configuration of double bonds.
Uniqueness
3,5-Octadien-2-one,(3Z,5Z)-(9ci) is unique due to its specific double bond configuration and the presence of a ketone group. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(3Z,5Z)-octa-3,5-dien-2-one |
InChI |
InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4-,7-6- |
InChI Key |
LWRKMRFJEUFXIB-RZSVFLSASA-N |
Isomeric SMILES |
CC/C=C\C=C/C(=O)C |
Canonical SMILES |
CCC=CC=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















